1H and 13C NMR chemical shifts for 7-methyl-4-phenyl-1H-indene
1H and 13C NMR chemical shifts for 7-methyl-4-phenyl-1H-indene
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 7-Methyl-4-Phenyl-1H-indene
Abstract
The substituted 1H-indene scaffold is a privileged structure in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring material purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR chemical shifts for 7-methyl-4-phenyl-1H-indene. As direct experimental data for this specific molecule is not extensively published, this paper leverages spectral data from structurally related analogs and foundational NMR principles to predict and interpret its spectral characteristics. We present a detailed, field-proven experimental and computational workflow designed for researchers to achieve unambiguous spectral assignment, thereby ensuring the highest degree of scientific integrity in their work.
Introduction: The Significance of the Substituted Indene Core
The 1H-indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring, is a core component in a multitude of compounds with significant biological activity and material properties. Substitutions on this core, such as the methyl and phenyl groups in 7-methyl-4-phenyl-1H-indene, can drastically alter electronic distribution, molecular conformation, and steric profile. These modifications are key to tuning a molecule's interaction with biological targets or modulating its optoelectronic properties.
Therefore, precise and unambiguous characterization of these molecules is a non-negotiable prerequisite for any advanced research or development program. NMR spectroscopy provides unparalleled insight into molecular structure, allowing for the definitive assignment of every proton and carbon atom. This guide focuses on predicting the NMR signature of 7-methyl-4-phenyl-1H-indene, explaining the causal effects of its substituents, and providing a robust methodology for its empirical verification.
Predicted ¹H and ¹³C NMR Spectral Data
The following chemical shifts are predicted based on an analysis of unsubstituted indene, 2-phenyl-1H-indene[1], and general substituent effects in aromatic systems. All shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are predicted for a standard deuterated solvent such as CDCl₃. It is important to note that actual experimental values may vary slightly based on solvent, concentration, and temperature[2][3].
Table 1: Predicted NMR Chemical Shifts for 7-Methyl-4-Phenyl-1H-indene
| Atom No. | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Comments |
| 1 | CH₂ | ~3.4 - 3.6 | ~39 | Aliphatic, adjacent to a double bond and aromatic ring. Shift is typical for indene systems[1][4]. |
| 2 | CH | ~6.7 - 6.9 | ~129 | Vinylic proton, expected to be a triplet. Influenced by the phenyl group at C4. |
| 3 | CH | ~7.0 - 7.2 | ~144 | Vinylic proton, expected to be a doublet. Deshielded due to its position in the conjugated system. |
| 4 | C | - | ~142 | Quaternary carbon, attached to the phenyl group. |
| 5 | CH | ~7.2 - 7.3 | ~125 | Aromatic proton, ortho to the phenyl group. |
| 6 | CH | ~7.1 - 7.2 | ~127 | Aromatic proton, meta to the phenyl and ortho to the methyl group. |
| 7 | C | - | ~136 | Quaternary carbon, attached to the methyl group. |
| 3a | C | - | ~145 | Quaternary carbon at the ring junction. |
| 7a | C | - | ~146 | Quaternary carbon at the ring junction. |
| 7-CH₃ | CH₃ | ~2.3 - 2.5 | ~19 | Methyl group on an aromatic ring. |
| 1' (Phenyl) | C | - | ~140 | Quaternary ipso-carbon of the phenyl ring. |
| 2', 6' (Phenyl) | CH | ~7.4 - 7.6 | ~129 | Ortho protons of the phenyl ring. |
| 3', 5' (Phenyl) | CH | ~7.3 - 7.5 | ~128 | Meta protons of the phenyl ring. |
| 4' (Phenyl) | CH | ~7.2 - 7.4 | ~127 | Para proton of the phenyl ring. |
In-Depth Spectral Analysis and Interpretation
The proposed structure introduces specific electronic and steric effects that are key to interpreting the spectrum.
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¹H NMR Spectrum:
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Aliphatic Region (δ 2.0-4.0 ppm): The C7-methyl group (singlet, ~2.4 ppm) and the C1 methylene protons (singlet or narrow multiplet, ~3.5 ppm) will be the most upfield signals. The C1 protons are diastereotopic in chiral substituted indenes, but in this achiral molecule, they are expected to be chemically equivalent, appearing as a singlet.
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Vinylic Region (δ 6.5-7.2 ppm): The H2 and H3 protons on the five-membered ring will exhibit characteristic splitting patterns. H2 will likely be a triplet coupled to both H1 protons and H3, while H3 will be a doublet coupled to H2.
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Aromatic Region (δ 7.0-7.6 ppm): This region will be complex, containing signals for H5 and H6 of the indene core and the five protons of the C4-phenyl ring. The phenyl group's rotation may be slightly hindered, but protons at the 2'/6' and 3'/5' positions are often isochronous. Overlap is highly probable, making 2D NMR techniques essential for definitive assignment[5].
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-
¹³C NMR Spectrum:
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The spectrum will show all 16 expected carbon signals.
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DEPT (Distortionless Enhancement by Polarization Transfer) analysis is crucial. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (C) will be absent. A DEPT-90 experiment will only show CH signals. This combination allows for the unambiguous identification of each carbon type.
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The quaternary carbons (C4, C7, C3a, C7a, and C1') can be definitively assigned using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.
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Proposed Experimental Workflow for Structural Elucidation
To move from prediction to empirical fact, a systematic, multi-stage NMR analysis is required. This protocol is designed to be self-validating, where results from one experiment inform the next and provide cross-confirmation.
Experimental Protocol
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Sample Preparation:
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Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its excellent solubilizing power and well-characterized residual solvent peak[2].
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Add a small amount of tetramethylsilane (TMS) as an internal standard for precise chemical shift referencing (¹H and ¹³C at 0.00 ppm).
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Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
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Data Acquisition:
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Acquire all spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate signal dispersion.
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Step 1: ¹H NMR. Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton chemical shifts, integrations, and multiplicities.
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Step 2: ¹³C{¹H} and DEPT. Acquire a proton-decoupled ¹³C spectrum along with DEPT-90 and DEPT-135 experiments. This sequence identifies all CH, CH₂, CH₃, and quaternary carbons.
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Step 3: 2D COSY (¹H-¹H Correlation Spectroscopy). This experiment identifies scalar-coupled protons, revealing the connectivity network within the molecule (e.g., H2-H3, H5-H6).
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Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence). This experiment correlates each proton directly to the carbon it is attached to, definitively linking the ¹H and ¹³C assignments for all CH, CH₂, and CH₃ groups.
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Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation). This is the key experiment for assigning quaternary carbons and piecing together the molecular fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away (e.g., the C7-CH₃ protons will show a correlation to C7, C6, and C7a).
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Visualization of the Workflow
Caption: Workflow for unambiguous NMR assignment of 7-methyl-4-phenyl-1H-indene.
The Role of Computational Chemistry in Assignment Validation
For complex structures or where spectral overlap is severe, computational methods provide a powerful tool for validating assignments. Density Functional Theory (DFT) calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C chemical shifts with a high degree of accuracy[6][7].
Workflow:
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Perform a geometry optimization of the 7-methyl-4-phenyl-1H-indene structure using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Run a GIAO NMR calculation on the optimized geometry.
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Compare the computationally predicted chemical shifts with the experimental data. A strong correlation and low mean absolute error provide high confidence in the proposed assignment[8].
This computational cross-validation aligns with modern standards for structural elucidation and adds a robust layer of trustworthiness to the experimental findings.
Conclusion
While direct, published experimental NMR data for 7-methyl-4-phenyl-1H-indene is scarce, a detailed and reliable spectral prediction can be formulated based on established principles and data from analogous compounds. The phenyl substituent at the C4 position and the methyl group at the C7 position induce predictable electronic effects, primarily influencing the chemical shifts of the aromatic and vinylic protons and carbons. For researchers and drug development professionals working with this or similar substituted indene scaffolds, the multi-stage experimental and computational workflow detailed herein provides a definitive, self-validating methodology for achieving complete and unambiguous structural characterization, ensuring the scientific rigor required for publication and regulatory submission.
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